4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate
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Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C18H13BrClN3O5S2 and its molecular weight is 530.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Fungicidal Activity: Research demonstrates the synthesis of thiadiazoles with potential fungicidal activity against agricultural pests, highlighting the chemical class's utility in developing plant protection agents (Chen, Li, & Han, 2000).
- Heterocyclic Synthesis: The creation of novel heterocyclic compounds, including thiadiazole derivatives, indicates the importance of these structures in developing new materials with unique properties (Raslan & Khalil, 2003).
Anticancer and Anti-inflammatory Properties
- Anticancer Agents: The design and synthesis of thiazolyl-pyrazole derivatives as potential anticancer agents show the therapeutic applications of such compounds in treating cancer (Sayed et al., 2019).
- Anti-inflammatory and Analgesic Activities: Studies on thiadiazole pyrazolene anthranilic acid derivatives have found significant anti-inflammatory and analgesic activities, suggesting these compounds' potential in developing new pain and inflammation treatments (Kumar, 2022).
Antimicrobial and Antifungal Effects
- Antimycobacterial Activity: Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis outlines the potential for developing new antimycobacterial treatments (Gezginci, Martin, & Franzblau, 1998).
- Antimicrobial Agents: The synthesis and evaluation of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as antimicrobial agents further indicate the broad spectrum of biological activities of thiadiazole derivatives, including antibacterial and antifungal properties (B'Bhatt & Sharma, 2017).
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-bromo-2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O5S2/c1-2-15(25)21-17-22-23-18(30-17)29-8-10-6-13(24)14(7-27-10)28-16(26)11-5-9(19)3-4-12(11)20/h3-7H,2,8H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGPFLCBXNJJIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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